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{Bicyclo[3.1.0]hexan-3-yl}methanethiol

Cat. No.: B2754787
CAS No.: 2044714-09-0
M. Wt: 128.23
InChI Key: IPUYSTFQWPTUCW-UHFFFAOYSA-N
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Description

Significance of Strained Bicyclic Ring Systems in Modern Chemical Synthesis and Fundamental Reactivity

Strained bicyclic ring systems, such as bicyclo[3.1.0]hexane, are of immense interest in modern chemical synthesis. The energy stored within their strained bonds can be released in a controlled manner to drive chemical reactions, enabling the construction of complex molecular architectures that would be difficult to access through other means. The rigid conformation of these systems also provides a predictable three-dimensional canvas for designing molecules with specific biological activities. The development of novel synthetic methods, such as (3+2) annulation reactions, has provided efficient pathways to these valuable scaffolds. nih.govresearchgate.net

Intrinsic Characteristics of the Cyclopropane (B1198618) Ring within the Bicyclo[3.1.0]hexane Architecture

The fusion of a cyclopropane ring onto a five-membered ring in the bicyclo[3.1.0]hexane system dictates its unique geometry and reactivity. This fusion introduces significant strain, which is a defining feature of this molecular framework.

The ring strain in bicyclo[3.1.0]hexane is a combination of angle strain and torsional strain. The internal bond angles of the cyclopropane ring are compressed to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to substantial angle strain. utexas.edulibretexts.org This strain is accommodated through the formation of "bent" or "banana" bonds, where the electron density between the carbon atoms lies outside the direct internuclear axis. utexas.eduwikipedia.org Furthermore, the rigid structure of the bicyclic system leads to eclipsed or near-eclipsed conformations of hydrogen atoms on adjacent carbons, contributing to torsional strain. libretexts.org The calculated strain energy for bicyclo[3.1.0]hexane is approximately 32.4 kcal/mol. mdpi.comswarthmore.edu

Table 1: Comparison of Strain Energies in Cycloalkanes

CompoundStrain Energy (kcal/mol)
Cyclopropane~28
Cyclobutane~26
Cyclopentane (B165970)~6
Cyclohexane (B81311)~0
Bicyclo[3.1.0]hexane ~32.4

The fusion of the cyclopropane ring locks the bicyclo[3.1.0]hexane core into a rigid, non-planar conformation. Quantum chemical calculations and experimental data suggest that bicyclo[3.1.0]hexane derivatives predominantly adopt a boat-like conformation, which is significantly more stable than the chair-like conformers. researchgate.netmathnet.ru This conformational rigidity has profound stereochemical implications, creating distinct convex and concave faces of the molecule. This can direct the approach of reagents in chemical reactions, allowing for a high degree of stereocontrol in synthetic transformations.

Fundamental Chemical Properties and Research Significance of the Thiol Functional Group

The thiol group (-SH), also known as a sulfhydryl or mercaptan group, is the sulfur analog of an alcohol group and imparts a rich and versatile reactivity to the molecules that contain it. masterorganicchemistry.comwikipedia.org

Thiols are more acidic than their alcohol counterparts, readily deprotonating to form thiolate anions (RS⁻). pearson.commasterorganicchemistry.com This is due to the larger size of the sulfur atom, which can better stabilize the negative charge. chemistrysteps.com Thiolates are excellent nucleophiles, even more so than alkoxides, due to the high polarizability of the sulfur atom. masterorganicchemistry.comlibretexts.orglibretexts.org This potent nucleophilicity allows them to readily participate in SN2 reactions with alkyl halides and other electrophiles to form new carbon-sulfur bonds. pearson.commasterorganicchemistry.comlibretexts.org The electron-rich nature of the sulfur atom also makes thiols effective electron donors in various chemical processes. creative-proteomics.com

Table 2: Comparison of Acidity and Nucleophilicity

Functional GroupTypical pKaNucleophilicity
Alcohol (R-OH)16-18Good
Thiol (R-SH) 10-11 Excellent

The sulfur-hydrogen bond in thiols is significantly weaker than the oxygen-hydrogen bond in alcohols, with a bond dissociation energy of about 87 kcal/mol. wikipedia.orgresearchgate.net This relative weakness facilitates the homolytic cleavage of the S-H bond, often initiated by light, heat, or other radical species, to generate a thiyl radical (RS•). fiveable.mewikipedia.orgnih.gov These highly reactive intermediates play a crucial role in a variety of radical reactions. fiveable.me They can add to unsaturated systems like alkenes and alkynes, a key step in thiol-ene and thiol-yne reactions, and can also abstract hydrogen atoms from other molecules, propagating radical chain reactions. fiveable.mewikipedia.org The main reaction of thiyl radicals is their recombination to form disulfides (RS-SR). wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12S B2754787 {Bicyclo[3.1.0]hexan-3-yl}methanethiol CAS No. 2044714-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bicyclo[3.1.0]hexanylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUYSTFQWPTUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexan 3 Yl Methanethiol and Complex Analogues

Strategic Approaches for Constructing the Bicyclo[3.1.0]hexane Scaffold

The synthesis of the bicyclo[3.1.0]hexane skeleton has been approached through various innovative strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. These methods primarily involve the formation of either the five-membered or the three-membered ring through cycloaddition, intramolecular cyclization, or ring-expansion reactions.

Cycloaddition Reactions (e.g., [2+1] Cycloadditions, [3+2] Annulations)

Cycloaddition reactions represent a powerful and convergent approach to the bicyclo[3.1.0]hexane core. Notably, [3+2] annulation processes have been developed that allow for the rapid assembly of the five-membered ring. A recent development involves the convergent synthesis of bicyclo[3.1.0]hexanes through a [3+2] annulation of cyclopropenes with aminocyclopropanes. rsc.orgnih.govresearchgate.net This method, which can be mediated by an organic or an iridium photoredox catalyst under blue LED irradiation, provides access to highly substituted bicyclic scaffolds with three contiguous stereocenters. rsc.org The reaction is particularly effective with difluorocyclopropenes, yielding fluorinated bicyclo[3.1.0]hexanes, which are of increasing importance in medicinal chemistry.

Intramolecular [2+1] cycloadditions, specifically radical cyclopropanation, have also proven effective. A method utilizing a Cu(I)/secondary amine cooperative catalyst enables the construction of bicyclo[3.1.0]hexane skeletons from unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. d-nb.info This approach is notable for its broad substrate scope and the ability to create sterically congested vicinal all-carbon quaternary stereocenters.

Cycloaddition TypeReactantsCatalyst/ConditionsKey Features
[3+2] Annulation Cyclopropenes, AminocyclopropanesIridium photoredox catalyst, blue LEDConvergent, high diastereoselectivity for fluorinated derivatives.
Intramolecular [2+1] Radical Cyclopropanation Alkenyl aldehydesCu(I)/secondary amineForms vicinal all-carbon quaternary stereocenters. d-nb.info

Intramolecular Cyclization and Rearrangement-Driven Syntheses

Intramolecular cyclization strategies are a cornerstone in the synthesis of the bicyclo[3.1.0]hexane scaffold, often providing excellent stereocontrol. These methods typically involve the formation of the three-membered ring onto a pre-existing five-membered ring. A key intermediate, bicyclo[3.1.0]hexan-3-one, can be synthesized through such pathways. For example, a scalable, enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one has been developed starting from (R)-epichlorohydrin. acs.org This multi-step process includes a telescoped bicyclic ketone synthesis, showcasing the efficiency of modern synthetic routes.

Furthermore, conformationally restricted analogues of biologically relevant molecules have been synthesized using the bicyclo[3.1.0]hexane framework, highlighting the importance of intramolecular cyclization in medicinal chemistry. For instance, the synthesis of selective GABA transporter BGT-1 inhibitors and histamine (B1213489) H3 receptor ligands has been achieved by constructing the bicyclo[3.1.0]hexane core through carefully designed intramolecular reactions. nih.govnih.gov These syntheses often start from chiral precursors like (R)- or (S)-epichlorohydrin to build the desired stereochemistry into the final product.

Ring-Expansion Reactions of Cyclopropane (B1198618) Derivatives

While less common for the de novo synthesis of the bicyclo[3.1.0]hexane core, ring-expansion and ring-opening reactions of functionalized cyclopropanes are crucial for the derivatization and modification of the bicyclic system. The inherent strain of the cyclopropane ring within the bicyclo[3.1.0]hexane structure makes it susceptible to cleavage under various conditions.

For example, the methanolysis of bicyclo[3.1.0]hexane derivatives bearing activating groups (like a ketone at the 3-position) can proceed via two different pathways depending on the conditions. Under acidic conditions, cleavage of one cyclopropane bond leads to a 4-methoxycyclohexane derivative, while basic conditions promote cleavage of a different bond to yield a 3-methoxymethylcyclopentanone. This reactivity underscores the potential to use the bicyclo[3.1.0]hexane skeleton as a latent cyclopentane (B165970) or cyclohexane (B81311) precursor with defined stereochemistry.

Precision Introduction of the Methanethiol (B179389) Functional Group

The introduction of a methanethiol group onto the bicyclo[3.1.0]hexane scaffold requires careful strategic planning, as direct methods can be challenging due to the reactivity of the thiol functionality. A common and effective strategy involves the synthesis of a suitable precursor, such as {Bicyclo[3.1.0]hexan-3-yl}methanol, followed by its conversion to the target thiol.

A plausible synthetic route to {Bicyclo[3.1.0]hexan-3-yl}methanol begins with the readily accessible bicyclo[3.1.0]hexan-3-one. googleapis.com A Wittig reaction on this ketone can introduce a methylene (B1212753) group at the 3-position, affording 3-methylenebicyclo[3.1.0]hexane. nih.govnih.gov Subsequent hydroboration-oxidation of the exocyclic double bond would then yield the primary alcohol, {Bicyclo[3.1.0]hexan-3-yl}methanol, with anti-Markovnikov selectivity.

Direct Thiolation and Sulfur Insertion Methods

Direct thiolation methods to convert a C-H bond to a C-SH bond are generally challenging and often lack selectivity, especially in complex molecules like bicyclo[3.1.0]hexane derivatives. Sulfur insertion reactions, while powerful, typically require specific activating groups or precursors that may not be readily available on the bicyclo[3.1.0]hexane scaffold. Given the lack of specific literature for the direct thiolation of this particular system, this approach is considered less synthetically viable compared to indirect methods.

Indirect Thiolation via Precursor Derivatization (e.g., Thioacetates, Disulfides)

A more reliable and widely practiced approach for the synthesis of thiols is through the derivatization of precursor functional groups, most commonly alcohols or halides. Following the synthesis of {Bicyclo[3.1.0]hexan-3-yl}methanol, this precursor can be converted to the corresponding methanethiol through a two-step sequence involving a thioacetate (B1230152) intermediate.

First, the alcohol is converted to a leaving group, such as a tosylate or mesylate. Reaction of {Bicyclo[3.1.0]hexan-3-yl}methanol with tosyl chloride in the presence of a base would yield {Bicyclo[3.1.0]hexan-3-yl}methyl tosylate. This tosylate can then undergo nucleophilic substitution with a thioacetate salt, such as potassium thioacetate, to form S-({bicyclo[3.1.0]hexan-3-yl}methyl) ethanethioate. Thioacetates are stable, less odorous precursors to thiols. The final step involves the hydrolysis of the thioacetate group under basic or acidic conditions to liberate the desired {Bicyclo[3.1.0]hexan-3-yl}methanethiol.

PrecursorReagentsIntermediateFinal Product
{Bicyclo[3.1.0]hexan-3-yl}methanol 1. TsCl, Pyridine2. KSAcS-({Bicyclo[3.1.0]hexan-3-yl}methyl) ethanethioateThis compound
{Bicyclo[3.1.0]hexan-3-yl}methanol Mitsunobu conditions (DEAD, PPh₃), Thioacetic acidS-({Bicyclo[3.1.0]hexan-3-yl}methyl) ethanethioateThis compound

Alternatively, the corresponding disulfide can be formed as an intermediate. The thiol can be oxidized under mild conditions to the corresponding disulfide, which is often more stable and less prone to air oxidation. The disulfide can then be reduced back to the thiol when needed.

Anti-Markovnikov and Stereoselective Radical Thiol-Ene Additions

The most direct and atom-economical approach to installing the methanethiol moiety onto a pre-formed bicyclo[3.1.0]hexane skeleton is through a radical thiol-ene addition to an exocyclic methylene precursor, 3-methylenebicyclo[3.1.0]hexane. This reaction is a cornerstone of "click chemistry," characterized by high yields, tolerance of various functional groups, and stereoselectivity that is often predictable. researchgate.net

The reaction proceeds via a free-radical chain mechanism, typically initiated by photochemical methods or with a radical initiator like azobisisobutyronitrile (AIBN). A thiyl radical (RS•) is generated, which then adds to the alkene. researchgate.net Crucially, this addition follows an anti-Markovnikov regioselectivity, where the thiyl radical adds to the terminal carbon of the methylene group, leading to the formation of a more stable secondary carbon-centered radical on the bicyclic ring. A subsequent hydrogen atom transfer from another thiol molecule propagates the chain and yields the desired thioether product. google.com

The stereochemical outcome of the addition is dictated by the steric environment of the bicyclic system. The incoming thiyl radical will preferentially attack the less sterically hindered face of the exocyclic double bond. For the rigid bicyclo[3.1.0]hexane system, this generally results in the formation of a major diastereomer. While specific studies on 3-methylenebicyclo[3.1.0]hexane are not extensively documented, research on the radical addition of hydroxyl radicals to the analogous natural product sabinene (B1680474) (4-methylene-1-isopropylbicyclo[3.1.0]hexane) confirms that radical attack occurs selectively at the exocyclic methylene group. nih.govwikipedia.org

A common thiolating agent for these reactions is thioacetic acid (AcSH), which yields a thioacetate intermediate. This intermediate is then readily hydrolyzed under basic conditions to afford the final methanethiol product.

Table 1: Representative Conditions for Radical Thiol-Ene Reactions

Alkene SubstrateThiol ReagentInitiator/ConditionsProduct TypeRegioselectivityRef.
Terminal AlkeneThioacetic AcidAIBN, heat or UV lightThioacetateAnti-Markovnikov google.com
StyreneThiophenolRu(bpz)₃(PF₆)₂, visible lightThioetherAnti-Markovnikov google.com
SabineneOH Radical (analogue)Gas PhaseAddition to C=CH₂Anti-Markovnikov nih.gov

Stereocontrolled Synthesis of Defined this compound Stereoisomers

Control over the absolute and relative stereochemistry of the final product is contingent on the stereoselective synthesis of the bicyclo[3.1.0]hexane core. The key strategic consideration is the creation of stereodefined precursors, such as bicyclo[3.1.0]hexan-3-one or bicyclo[3.1.0]hexan-3-ylmethanol, which can then be converted to the target thiol.

Diastereoselectivity in the formation of the bicyclic core can be achieved through several powerful intramolecular and intermolecular cyclization strategies.

One highly effective method is the intramolecular cyclopropanation of a suitable cyclopentene (B43876) precursor. For example, an appropriately substituted cyclopentenol (B8032323) can be converted into a diazoacetate derivative. Treatment with a rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄], induces the formation of a rhodium carbene which undergoes intramolecular cyclopropanation to yield the bicyclo[3.1.0]hexane system. The stereochemistry of the newly formed cyclopropane ring is directed by the existing stereocenters on the cyclopentene ring. acs.org

Another powerful approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can proceed with high diastereoselectivity, particularly with fluorinated derivatives, under photoredox catalysis. rsc.orgnih.gov This method allows for the convergent assembly of the bicyclic scaffold with control over three contiguous stereocenters.

Furthermore, the diastereoselective reduction of a precursor like bicyclo[3.1.0]hexan-3-one provides access to specific diastereomers of the corresponding alcohol. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, allowing for the preferential formation of either the endo or exo alcohol, which can then be converted to the target thiol.

Table 2: Examples of Diastereoselective Reactions for Bicyclo[3.1.0]hexane Synthesis

Reaction TypePrecursorCatalyst/ReagentDiastereomeric Ratio (d.r.)YieldRef.
Intramolecular Epoxide OpeningEpoxy-cyclohexene derivativeEt₃Al>99:1 (endo selective)High acs.org
(3+2) AnnulationDifluorocyclopropene[Ir(dtbbpy)(ppy)₂]PF₆>20:181% rsc.org
Rh(III)-Catalyzed [2+1] AnnulationN-Enoxyphthalimide & Alkene[Cp*RhCl₂]₂ / AgSbF₆>20:191% acs.org

Accessing enantiomerically pure this compound requires an asymmetric synthesis of the bicyclic core. The most robust methods for achieving this rely on enantioselective catalysis, particularly in the cyclopropanation step.

Dirhodium(II) complexes featuring chiral carboxylate or carboxamidate ligands are exceptionally effective for the asymmetric cyclopropanation of alkenes with diazo compounds. wikipedia.org For the synthesis of the bicyclo[3.1.0]hexane system, an intramolecular cyclopropanation of a diazoester derived from a cyclopentenol precursor can be rendered enantioselective by using catalysts such as those from the Rh₂(S-DOSP)₄ or Rh₂(S-TCPTAD)₄ families. These catalysts create a chiral environment around the rhodium carbene intermediate, directing the cyclopropanation to occur with high enantioselectivity. nih.gov

Similarly, copper(I) complexes with chiral ligands, such as bis(oxazoline) (BOX) or pyridine-containing ligands, can catalyze the asymmetric intramolecular cyclopropanation of alkenyl aldehydes, providing enantioenriched bicyclo[3.1.0]hexane skeletons with excellent efficiency. d-nb.info These methods are powerful as they can establish multiple stereocenters, including quaternary ones, with high levels of enantiocontrol.

Table 3: Enantioselective Catalytic Cyclopropanation Methods

Catalyst/Ligand SystemSubstrate TypeEnantiomeric Excess (ee)YieldRef.
Rh₂(S-TCPTAD)₄Aryldiazoacetate + AlkeneUp to 98%85-95% nih.gov
Cu(I) / Chiral Secondary AmineAlkenyl AldehydeUp to 95%70-90% d-nb.info
Rh₂(S-IBAZ)₄Diazophosphonate + AlkeneUp to 99%75-92% researchgate.net

Comprehensive Reactivity and Mechanistic Studies of Bicyclo 3.1.0 Hexan 3 Yl Methanethiol

Transformations Involving the Cyclopropane (B1198618) Ring System

The bicyclo[3.1.0]hexane framework is characterized by a strained cyclopropane ring fused to a five-membered ring. This inherent ring strain is the primary driver for a diverse range of chemical transformations. The reactivity of the cyclopropane ring in {Bicyclo[3.1.0]hexan-3-yl}methanethiol is analogous to other substituted bicyclo[3.1.0]hexane systems, which can undergo ring-opening and rearrangement reactions through various mechanisms, including acid-catalyzed, transition metal-catalyzed, nucleophilic, and radical-mediated pathways. The presence of the methanethiol (B179389) group at the C-3 position can influence these transformations through electronic and steric effects, as well as by participating directly in certain reaction pathways.

Acid-Catalyzed Ring-Opening and Rearrangement Reactions

Under acidic conditions, the cyclopropane ring of bicyclo[3.1.0]hexane derivatives is susceptible to cleavage. Studies on analogous compounds, such as bicyclo[3.1.0]hexan-3-ols, provide significant insight into these processes. When treated with strong acids like fluorosulphuric acid, bicyclo[3.1.0]hexan-3-ols undergo ring-opening to generate cyclopentenium ions. rsc.org The proposed mechanism suggests that the reaction is initiated by the protonation and opening of the cyclopropane ring, rather than ionization of the hydroxyl group. rsc.org This initial step leads to a mixture of isomeric olefins, which are subsequently protonated. The resulting carbocations then eliminate water to form the observed stable cyclopentenium ions. rsc.org

In the context of this compound, a similar pathway can be anticipated. Protonation of the cyclopropane ring would lead to a carbocation intermediate, which can then rearrange. Depending on which cyclopropane bond cleaves, different carbocationic intermediates and subsequent rearranged products can be formed.

Furthermore, investigations into the methanolysis of bicyclo[3.1.0]hexane derivatives activated by adjacent carbonyl groups show that acidic conditions can dictate the regioselectivity of ring-opening. In one such study, acidic methanolysis resulted in the cleavage of one of the activated cyclopropane bonds to yield a 4-methoxycyclohexane derivative as the primary product. nih.gov This highlights the potential for acid-catalyzed conditions to promote ring expansion of the bicyclo[3.1.0]hexane system.

Precursor SystemAcidic ConditionsMajor Product TypeReference
Bicyclo[3.1.0]hexan-3-olsFluorosulphuric AcidCyclopentenium ions rsc.org
Activated Bicyclo[3.1.0]hexaneMethanol/Acid4-Methoxycyclohexane nih.gov

Transition Metal-Catalyzed Ring-Opening and Isomerization Pathways (e.g., Platinum, Gold, Rhodium)

Transition metals are potent catalysts for the activation and transformation of strained ring systems like bicyclo[3.1.0]hexanes. bohrium.com Catalysts based on platinum, gold, rhodium, and palladium have been extensively used to mediate ring-opening, isomerization, and cycloaddition reactions. bohrium.comnih.gov

Gold(I) complexes, for instance, have been shown to catalyze the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes. acs.org These reactions can proceed with excellent chirality transfer and stereospecificity, where the geometry of the starting olefin dictates the stereochemistry of the resulting cyclopropane ring. acs.org While this represents the formation of the bicyclic system, the reverse reaction—ring-opening—is mechanistically related and demonstrates the interaction between gold catalysts and the cyclopropane moiety.

Mechanistic studies, particularly using Density Functional Theory (DFT), have elucidated the pathways for transition metal-mediated cyclopropane activation. For the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane catalyzed by a platinum salt, the reaction proceeds through three main steps. nih.gov

Oxidative Addition: The process begins with the oxidative addition of the platinum catalyst to one of the cyclopropane C-C bonds, forming a platinacyclobutane intermediate. nih.gov

Ring Cleavage: This is followed by the cleavage of a Pt-C bond within the platinacyclobutane intermediate, effectively opening the four-membered ring. nih.gov

Protodeplatination: The final step involves protodeplatination, which regenerates the catalyst and yields the final monocyclic product. nih.gov

In some cases, particularly with dimeric platinum catalysts, one metal center is actively involved in the catalytic cycle, while the second platinum atom provides secondary support through coordination with substituents on the substrate. nih.gov

Stereoelectronic factors play a critical role in determining the outcome of transition metal-catalyzed reactions of bicyclo[3.1.0]hexane systems. The regioselectivity of the initial oxidative addition and the subsequent bond cleavages are influenced by the electronic nature and steric bulk of substituents on the bicyclic frame.

For example, in gold-catalyzed cyclopropanation reactions forming bicyclo[3.1.0]hexane systems, the mechanism can involve a double inversion pathway. nsf.gov Lewis acid-mediated cyclopropanation of a stereochemically pure cyclohexyl gold complex demonstrated inversion of configuration at both the α- and γ-carbon centers, consistent with a backside displacement mechanism. nsf.gov Similarly, gold(I)-catalyzed cycloisomerization of 1,5-enynes shows that cis-olefins stereospecifically produce cis-cyclopropanes, while trans-olefins yield trans-cyclopropanes. acs.org This high degree of stereochemical control underscores the ordered transition states involved in these metal-mediated transformations.

Catalyst SystemReaction TypeKey Mechanistic FeatureStereochemical OutcomeReference
Platinum(II) saltRearrangementPlatinacyclobutane intermediateNot specified nih.gov
Gold(I) ComplexCycloisomerizationConcerted cycloadditionStereospecific acs.org
Gold(I)/Lewis AcidCyclopropanationDouble inversion (SN2-like)Inversion of configuration nsf.gov

Nucleophilic Ring-Opening Reactions with Heteroatom and Carbon Nucleophiles

The strained cyclopropane ring of the bicyclo[3.1.0]hexane system is also susceptible to attack by nucleophiles, particularly when activated by adjacent electron-withdrawing groups. The regioselectivity of nucleophilic attack is often complementary to that observed under acidic conditions.

A study on the methanolysis of a bicyclo[3.1.0]hexane derivative activated by both a ketone and an ester demonstrated this divergent reactivity. While acidic conditions led to a cyclohexane (B81311) product, basic conditions using methoxide (B1231860) as the nucleophile resulted in the formation of a 3-methoxymethylcyclopentanone. nih.gov This outcome is consistent with a Michael-type addition of the nucleophile to the activated cyclopropane, followed by ring cleavage.

Heteroatom nucleophiles have also been employed in ring-opening reactions. For instance, the reaction of a bicyclo[3.1.0]hexane-based deazapurine derivative with dibenzylamine (B1670424) resulted in the selective nucleophilic attack at the purine (B94841) scaffold, which induced the opening of the fused five-membered ring of the purine, demonstrating the susceptibility of the broader ring system to nucleophilic addition. mdpi.com For this compound, the thiol group itself could be deprotonated under basic conditions to form a thiolate. This internal nucleophile could potentially participate in intramolecular reactions, although intermolecular attack by an external nucleophile on the cyclopropane ring remains a more probable pathway, especially if the ring is electronically activated.

Radical-Mediated Ring Fission and Rearrangement Processes

Radical reactions provide another effective pathway for the transformation of the bicyclo[3.1.0]hexane skeleton. The high strain energy of the cyclopropane ring facilitates rapid ring-opening of cyclopropylcarbinyl-type radicals. The 1-bicyclo[3.1.0]hexanylmethyl radical, a close structural analog to the radical derived from this compound, has been studied in detail. nih.govuci.edu

This radical undergoes rearrangement via two competing pathways:

Ring-Expansion: Fission of the internal (endo) C-C bond of the cyclopropane ring leads to a ring-expansion event, forming the 3-methylenecyclohexenyl radical. uci.edu

Non-Expansion: Fission of an external (exo) C-C bond results in the formation of the 2-methylenecyclopentyl-1-methyl radical. uci.edu

Kinetic studies using the PTOC-thiol competition method have precisely measured the rate constants for both pathways. nih.govuci.edu The ring-expansion pathway is kinetically favored, with a lower activation energy than the non-expansion pathway. uci.edu Consequently, at ambient temperatures, the formation of methylenecyclohexane (B74748) (after reduction) is overwhelmingly favored over the 2-methyl-methylenecyclopentane product. uci.edu

For this compound, homolytic cleavage of the S-H bond would generate a thiyl radical. Subsequent intramolecular hydrogen atom transfer or other radical processes could lead to the formation of a carbon-centered radical on the bicyclic framework, which would then be expected to undergo similar rapid ring fission and rearrangement as observed for the 1-bicyclo[3.1.0]hexanylmethyl radical.

Radical SpeciesRearrangement PathwayRate Equation (log(k/s⁻¹))Product Type after ReductionReference
1-Bicyclo[3.1.0]hexanylmethylRing-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θMethylenecyclohexane uci.edu
1-Bicyclo[3.1.0]hexanylmethylNon-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ2-Methyl-methylenecyclopentane uci.edu

(where θ = 2.303RT in kcal/mol)

Reaction Profiles of the Methanethiol Functional Group

The reactivity of the methanethiol group in this compound is characteristic of primary thiols, encompassing a range of oxidative, nucleophilic, and radical transformations. The unique bicyclo[3.1.0]hexane framework, however, can impart subtle electronic and steric influences on these reactions.

Oxidative Transformations of the Thiol Moiety

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and is readily susceptible to oxidation. The nature of the product is highly dependent on the oxidant used and the reaction conditions.

Mild oxidizing agents, such as iodine or hydrogen peroxide, typically convert the thiol to its corresponding disulfide, bis({bicyclo[3.1.0]hexan-3-yl}methyl) disulfide. This reaction proceeds through a thiyl radical intermediate.

Oxidizing AgentProductTypical Conditions
Hydrogen Peroxide (H₂O₂)DisulfideStoichiometric amount, aqueous or alcoholic solvent
Iodine (I₂)DisulfideBasic conditions (e.g., in the presence of an amine)
Air (O₂)DisulfideCatalytic amounts of metal ions, basic conditions

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the thiol to sulfonic acid, {bicyclo[3.1.0]hexan-3-yl}methanesulfonic acid. Intermediate oxidation states, such as sulfenic and sulfinic acids, are generally transient and difficult to isolate.

Oxidizing AgentProductTypical Conditions
Potassium Permanganate (KMnO₄)Sulfonic AcidAqueous solution, often with heating
Nitric Acid (HNO₃)Sulfonic AcidConcentrated acid, vigorous conditions
Peroxy Acids (e.g., m-CPBA)Sulfonic AcidOrganic solvent, controlled temperature

Nucleophilic Reactions of the Thiol Group and Corresponding Thiolates

The thiol group is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion, {bicyclo[3.1.0]hexan-3-yl}methanethiolate. This thiolate is a potent nucleophile and readily participates in a variety of substitution and addition reactions.

S-Alkylation: The thiolate undergoes facile S-alkylation with alkyl halides or other electrophiles to form thioethers. This is a classic Sₙ2 reaction, and its rate is influenced by the nature of the alkylating agent and the solvent.

ElectrophileProductBaseSolvent
Methyl Iodide{Bicyclo[3.1.0]hexan-3-yl}(methyl)methanethioetherSodium HydroxideEthanol/Water
Benzyl BromideBenzyl({bicyclo[3.1.0]hexan-3-yl}methyl)sulfaneSodium EthoxideEthanol
Epoxides2-Hydroxyethyl thioetherTriethylamineTetrahydrofuran

Michael Addition: As a soft nucleophile, the thiolate can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-sulfur bond. wikipedia.org

Michael AcceptorProductCatalyst
Acrylonitrile3-(({Bicyclo[3.1.0]hexan-3-yl}methyl)thio)propanenitrileBase (e.g., NaOH)
Methyl AcrylateMethyl 3-(({bicyclo[3.1.0]hexan-3-yl}methyl)thio)propanoateBase (e.g., NaOMe)

Radical Reactions, including Thiol-Ene and Thiol-Disulfide Exchange Processes

The relatively weak S-H bond in thiols (around 87 kcal/mol) makes them excellent candidates for radical-mediated reactions. nih.gov

The thiol-ene reaction is a prominent example, involving the radical addition of the S-H bond across a carbon-carbon double bond. wikipedia.org This reaction can be initiated by light, heat, or a radical initiator and typically proceeds via an anti-Markovnikov addition pathway. wikipedia.orgnih.gov The process involves the formation of a thiyl radical, which adds to the alkene to generate a carbon-centered radical. Subsequent hydrogen abstraction from another thiol molecule propagates the radical chain and yields the thioether product. nih.gov

The reaction of this compound with an alkene, such as 1-octene, would proceed as follows:

Initiation: Formation of a {bicyclo[3.1.0]hexan-3-yl}methanethiyl radical.

Propagation:

Addition of the thiyl radical to the alkene.

Hydrogen abstraction by the resulting carbon-centered radical from another thiol molecule.

Thiol-disulfide exchange is a reversible reaction where a thiol reacts with a disulfide bond to form a new thiol and a new disulfide. This process is crucial in various chemical and biological systems and involves a thiolate anion attacking one of the sulfur atoms of the disulfide bond.

The primary radical intermediate in these reactions is the {bicyclo[3.1.0]hexan-3-yl}methanethiyl radical. Its stability and reactivity are influenced by the adjacent bicyclic cage. The bicyclo[3.1.0]hexane system is known to have strained C-C bonds, and radical formation at an adjacent center can potentially lead to ring-opening rearrangements. However, the methylene (B1212753) spacer between the thiol and the bicyclic system likely mitigates direct electronic effects that would favor such rearrangements under typical thiol-ene conditions.

Studies on related bicyclic systems suggest that the stereoelectronic demands of the radical addition step are critical in determining the reaction pathway. uci.edu The approach of the thiyl radical to an alkene will be governed by steric hindrance from the bicyclic framework.

The stereochemistry of the thiol-ene reaction is a key consideration. When this compound adds to a prochiral alkene, a new stereocenter can be formed. The facial selectivity of the addition of the thiyl radical to the alkene is influenced by the steric bulk of the bicyclo[3.1.0]hexyl group.

For additions to cyclic alkenes, such as cyclohexene, the stereochemical outcome is often a mixture of cis and trans isomers. acs.orgdocumentsdelivered.com The ratio of these isomers depends on the reaction conditions and the structure of the reactants. The intermediate carbon-centered radical can equilibrate to the more stable conformation before hydrogen abstraction, which influences the final product distribution.

Intramolecular Interactions and Remote Functional Group Effects on Reactivity

The bicyclo[3.1.0]hexane core of the molecule is a rigid structure that can influence the reactivity of the methanethiol group through steric and electronic effects.

Steric Hindrance: The bulky bicyclic framework can sterically hinder the approach of reactants to the sulfur atom. This effect would be most pronounced in reactions involving large reagents or in transition states with significant steric crowding. For instance, S-alkylation with a bulky electrophile might proceed slower than with a less hindered thiol.

Electronic Effects: While the methylene spacer limits direct conjugation, the bicyclo[3.1.0]hexane group can exert inductive effects that may slightly alter the acidity of the thiol and the nucleophilicity of the corresponding thiolate. Furthermore, the strained nature of the cyclopropane ring within the bicyclic system could potentially participate in neighboring group interactions in certain reaction pathways, although this is less likely for reactions centered at the sulfur atom.

In substituted derivatives of this compound, functional groups on the bicyclic ring could have more pronounced remote effects. For example, an electron-withdrawing group on the ring could increase the acidity of the thiol, while an electron-donating group would have the opposite effect. These interactions would modulate the reactivity profiles discussed above.

Computational and Theoretical Chemical Investigations of Bicyclo 3.1.0 Hexan 3 Yl Methanethiol

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the distribution of electrons and the nature of chemical bonds within {Bicyclo[3.1.0]hexan-3-yl}methanethiol. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can reveal detailed information about the molecule's electronic landscape. conicet.gov.ar

The electronic structure is largely defined by the saturated bicyclic alkane framework and the pendant methanethiol (B179389) group. The bicyclo[3.1.0]hexane core, with its fused cyclopropane (B1198618) and cyclopentane (B165970) rings, creates significant ring strain, which influences the hybridization and bonding of the constituent carbon atoms. This strain can lead to variations in bond lengths and angles compared to unstrained alkanes.

Table 1: Hypothetical Partial Atomic Charges for Key Atoms in this compound

AtomHypothetical Partial Charge (a.u.)
Sulfur (S)-0.15
Carbon (adjacent to S)-0.05
Hydrogen (of SH)+0.10
Bridgehead Carbons+0.02

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Conformational Analysis and Characterization of Potential Energy Surfaces

The conformational landscape of this compound is primarily dictated by the geometry of the bicyclo[3.1.0]hexane ring system. Computational studies on various bicyclo[3.1.0]hexane derivatives have consistently shown a preference for a "boat-like" conformation of the five-membered ring over a "chair-like" conformation. researchgate.netconicet.gov.arcapes.gov.br This preference is attributed to the steric hindrance imposed by the fused cyclopropane ring. conicet.gov.ar

The methanethiol substituent at the 3-position can adopt different orientations relative to the bicyclic core. These different spatial arrangements, or conformers, are separated by energy barriers on the potential energy surface. Computational methods can map this surface to identify the most stable conformers and the transition states that connect them. For this compound, the key rotational degree of freedom would be the torsion angle around the C3-C(methanethiol) bond.

A relaxed potential energy scan can be performed by systematically varying this dihedral angle and calculating the corresponding energy, allowing for the identification of energy minima corresponding to stable conformers. conicet.gov.ar The relative energies of these conformers are influenced by a combination of steric and electronic factors. An illustrative potential energy surface for the rotation of the methanethiol group is described in Table 2.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C2-C3-C-S)Relative Energy (kcal/mol)
A (Global Minimum)~60° (gauche)0.0
B~180° (anti)1.5
C (Local Minimum)~-60° (gauche)0.2

Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the concept of a potential energy surface.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can provide predictions for NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The magnetic environment of each nucleus determines its NMR chemical shift. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. The predicted shifts for different conformers can be averaged, weighted by their Boltzmann populations, to obtain a theoretical spectrum that can be compared with experimental results.

Vibrational Modes: The vibrational frequencies of a molecule correspond to the different ways it can vibrate. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared to experimental infrared (IR) and Raman spectra. The characteristic S-H stretching and C-S stretching vibrations of the methanethiol group would be of particular interest.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling can be employed to investigate the reactivity of this compound, including potential reaction pathways and the geometries of the associated transition states.

The strained bicyclo[3.1.0]hexane ring system can undergo ring-opening reactions under certain conditions. DFT calculations can be used to model the mechanisms of these reactions, for instance, by nucleophilic attack. ugent.be The calculations can identify the transition state structures and determine the activation energies, providing insights into the reaction kinetics. ugent.bersc.org

The thiol group also imparts specific reactivity to the molecule. For example, it can undergo oxidation to form disulfides or be involved in radical reactions. DFT can be used to study the thermodynamics and kinetics of these processes.

For reactions where high accuracy in the calculated energies is crucial, ab initio and high-level post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.netwayne.edu While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable predictions of reaction barriers and enthalpies. These methods are particularly useful for benchmarking the accuracy of DFT functionals for specific reaction types. For instance, in studying the thermal rearrangement of a bicyclo[3.1.0]hexane derivative, a combination of DFT and ab initio methods like CASSCF and CASPT2 was used to investigate the involvement of different electronic states. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of {Bicyclo[3.1.0]hexan-3-yl}methanethiol in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit complex spin systems due to the constrained nature of the bicyclic ring. The protons on the bicyclo[3.1.0]hexane skeleton would display intricate splitting patterns arising from both geminal and vicinal couplings. The unique folded geometry of this ring system can also lead to long-range couplings.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are indispensable for deciphering these complex coupling networks. A COSY experiment would reveal the direct scalar couplings between adjacent protons, allowing for the tracing of the proton connectivity within the five-membered and three-membered rings. TOCSY would extend this connectivity information to protons that are part of the same spin system but not directly coupled.

The methanethiol (B179389) group would present characteristic signals. The methylene (B1212753) protons adjacent to the sulfur atom would likely appear as a doublet, coupled to the methine proton at the 3-position of the bicyclic core. The thiol proton itself would typically be a broad singlet, and its chemical shift can be concentration-dependent and may not show coupling to adjacent protons due to rapid chemical exchange. Its identity can be confirmed by deuterium (B1214612) exchange, where the addition of D₂O would cause the thiol proton signal to disappear from the spectrum.

The ¹³C NMR spectrum provides complementary information, with the number of distinct signals indicating the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the bicyclo[3.1.0]hexane core would be in the aliphatic region, with the carbon bearing the methanethiol group shifted downfield due to the influence of the sulfur atom. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating the proton and carbon signals, confirming the carbon skeleton and the attachment of the methanethiol group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) Predicted data based on analogous bicyclo[3.1.0]hexane structures and substituted thiols.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1/H5 1.2 - 1.6 25 - 35
H2/H4 1.8 - 2.2 30 - 40
H3 2.5 - 3.0 40 - 50
H6 0.4 - 0.8 15 - 25
CH₂SH 2.4 - 2.8 20 - 30

The bicyclo[3.1.0]hexane ring system can exist in different conformations, primarily boat and chair forms for the five-membered ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the conformational dynamics of this compound in solution. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for conformational interconversion.

At high temperatures, if the interconversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual conformers may broaden and eventually decoalesce into separate sets of signals for each conformer at the slow-exchange limit. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational change can be calculated.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This information is invaluable for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For instance, NOEs between protons on the methanethiol side chain and specific protons on the bicyclic core would help to define the orientation of the substituent.

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide a mass measurement with high accuracy (typically < 5 ppm error), allowing for the confident assignment of the molecular formula.

Electron ionization (EI) mass spectrometry is a valuable tool for structural elucidation through the analysis of fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of bicyclic compounds is often complex, but characteristic losses can be predicted. The bicyclo[3.1.0]hexane ring may undergo ring-opening and subsequent fragmentation. The presence of the thiol group will also influence the fragmentation pathways. A common fragmentation for thiols is the cleavage of the C-S bond or the loss of H₂S. The fragmentation of the side chain could lead to the formation of a stable bicyclo[3.1.0]hexyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on fragmentation patterns of analogous bicyclic and thiol compounds.

m/z (predicted) Proposed Fragment
128 [M]⁺
95 [M - SH]⁺
81 [C₆H₉]⁺ (Bicyclo[3.1.0]hexyl cation)

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. This technique would definitively establish the relative stereochemistry of all chiral centers and the conformation of the bicyclo[3.1.0]hexane ring in the crystalline form. The solid-state conformation can then be compared with the solution-phase conformation determined by NMR to understand the influence of intermolecular forces in the crystal lattice.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Excess Determination

This compound is a chiral molecule, and therefore, methods to determine its enantiomeric and, if applicable, diastereomeric purity are crucial. Chiral chromatography is the most common and effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) can be employed to separate the enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile/carrier phase is critical for achieving baseline separation. Common CSPs for HPLC include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), while for GC, cyclodextrin-based phases are often used. The detector response for each enantiomer can be integrated to calculate the enantiomeric excess (ee).

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. The relative peak areas of the diastereomers can then be used to determine the enantiomeric composition of the original sample.

Bicyclo 3.1.0 Hexan 3 Yl Methanethiol As a Versatile Synthon in Complex Molecular Synthesis

Strategic Integration into Natural Product Skeletons through Chemical Synthesis

The bicyclo[3.1.0]hexane core is a key component of various natural products, many of which exhibit significant biological activities. Compounds such as thujone, found in certain essential oils, feature this bicyclic system. While direct incorporation of {Bicyclo[3.1.0]hexan-3-yl}methanethiol into natural product skeletons has not been extensively documented, the unique stereochemical and conformational properties of the bicyclo[3.1.0]hexane moiety make it an intriguing building block for the synthesis of natural product analogues.

The thiol group in this compound offers a reactive handle for various chemical modifications, including oxidation, alkylation, and addition reactions. This functionality could, in principle, be leveraged to forge key bonds during the assembly of complex natural product frameworks. For instance, the nucleophilic nature of the thiol could be exploited in Michael additions or as a soft nucleophile in substitution reactions to introduce the bicyclic motif.

Applications in the Construction of Highly Strained and Architecturally Complex Polycyclic Systems

For example, the thiol group could be used to direct or participate in intramolecular cyclizations, where the bicyclo[3.1.0]hexane core undergoes a rearrangement or fragmentation to generate a more elaborate polycyclic system. The development of such methodologies would offer a novel and powerful tool for accessing architecturally challenging molecular targets.

Development of Novel Building Blocks and Intermediates for Organic Synthesis

The bicyclo[3.1.0]hexane scaffold serves as a crucial building block for the development of new therapeutic agents. Its rigid conformation is a desirable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. this compound represents a bifunctional building block, combining the unique stereochemical properties of the bicyclic core with the versatile reactivity of the thiol group.

Future Directions and Emerging Research Avenues for Bicyclo 3.1.0 Hexan 3 Yl Methanethiol Chemistry

Exploration of Unconventional Synthetic Routes and Derivatizations

Future synthetic research will likely focus on developing more efficient and stereoselective methods to access {Bicyclo[3.1.0]hexan-3-yl}methanethiol and its derivatives. While traditional approaches often involve multi-step sequences, emerging strategies could offer more direct access.

One promising avenue is the exploration of photochemical reactions that can construct the complex bicyclo[3.1.0]hexane scaffold from simple starting materials in a single step. researchgate.net For instance, the photoinitiated nucleophilic addition of solvents to benzene (B151609) derivatives in acidic media has been shown to produce substituted bicyclo[3.1.0]hex-2-enes, which could serve as precursors. researchgate.net Further investigation into the intramolecular cyclopropanation of functionalized cyclopentyl systems, potentially through transition-metal catalysis or organocatalysis, could also provide novel and efficient routes. researchgate.net

Another area of interest is the development of late-stage functionalization techniques. Given a pre-formed bicyclo[3.1.0]hexane core, methods for the direct and selective introduction of the methanethiol (B179389) group would be highly valuable. This could involve C-H activation strategies or the conversion of other functional groups at the 3-position under mild conditions.

Derivatization of the thiol group will also be a key focus. Beyond simple alkylation or oxidation, the development of methods for incorporating the {Bicyclo[3.1.0]hexan-3-yl}methylthio moiety into more complex molecular architectures will be crucial for its application in medicinal chemistry and materials science. This could include its use in thiol-ene "click" chemistry to append it to polymers or biomolecules. organic-chemistry.orgmdpi.com

Development of Highly Selective Catalytic Systems for Concurrent Ring and Thiol Transformations

The presence of two distinct reactive sites—the strained bicyclic ring and the nucleophilic thiol—offers the exciting possibility of developing catalytic systems that can selectively transform one or both of these functionalities.

A significant challenge and opportunity lies in designing catalysts that can effect concurrent or tandem transformations of the ring and the thiol group. For example, a single catalyst could potentially mediate a strain-release ring-opening reaction of the bicyclo[3.1.0]hexane core, followed by a thiol-mediated cyclization or addition reaction. This would allow for the rapid construction of complex molecular scaffolds from a relatively simple starting material.

Furthermore, the development of asymmetric catalytic systems for reactions involving this compound is a critical area for future research. Chiral catalysts could be employed to control the stereochemistry of additions to the thiol group or to induce enantioselective transformations of the bicyclic system. Given the importance of chirality in biological systems, access to enantiopure derivatives of this compound is paramount for its potential applications in drug discovery. researchgate.netrsc.org

Visible-light photoredox catalysis is another promising area for the selective functionalization of both the thiol and the bicyclic scaffold. organic-chemistry.org Photocatalysts could be used to generate thiyl radicals for addition reactions or to promote novel ring-opening or rearrangement pathways of the strained ring system. organic-chemistry.orgmdpi.com

Design of Chemical Probes and Responsive Materials Leveraging its Unique Structural and Reactivity Profile

The distinct properties of this compound make it an attractive building block for the design of novel chemical probes and responsive materials.

The rigid bicyclo[3.1.0]hexane scaffold can serve as a conformationally constrained linker in chemical probes designed to interact with specific biological targets. researchgate.netnih.gov By locking the orientation of pharmacophoric groups, it is possible to enhance binding affinity and selectivity. The thiol group can be used as a handle for attaching the probe to a reporter molecule (e.g., a fluorophore) or for covalent modification of the biological target. nih.gov

The reactivity of the thiol group can be exploited to create stimulus-responsive materials . mdpi.comencyclopedia.pub For example, polymers incorporating this moiety could exhibit changes in their properties, such as swelling or degradation, in response to redox stimuli that trigger thiol-disulfide exchange. mdpi.com The strained ring system could also be designed to undergo a ring-opening reaction in response to a specific trigger, leading to a change in the material's bulk properties. This could be harnessed in the development of "smart" materials for applications in drug delivery, sensing, and self-healing materials. mdpi.comencyclopedia.pub

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deeper understanding of the reaction mechanisms involving this compound will be crucial for its rational application. Advanced spectroscopic techniques can provide unprecedented insights into the dynamics of its chemical transformations.

Ultrafast transient absorption spectroscopy can be used to study the photochemical pathways of this molecule on picosecond or even femtosecond timescales. rsc.orgbris.ac.uk This could reveal the dynamics of excited-state ring-opening or other photoreactions, providing valuable information for the design of light-responsive systems. rsc.orgrsc.orgnih.gov The influence of the strained ring on the photophysics and photochemistry of the thiol group and its derivatives can also be investigated.

Single-molecule force spectroscopy is another powerful technique that could be applied to study the reactivity of the thiol group in this specific molecular context. nih.govrsc.org By immobilizing molecules containing the this compound unit between a surface and a probe, it is possible to measure the forces involved in single chemical reactions, such as thiol-disulfide exchange or covalent bond formation. nih.govnih.govrsc.org This can provide fundamental insights into the reaction kinetics and mechanism at the single-molecule level.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry

The combination of computational modeling and experimental work will be essential for accelerating research in this area.

Quantum chemical calculations can be used to predict the geometric and electronic structure of this compound and its derivatives, as well as to model their reactivity. oup.com For example, density functional theory (DFT) can be used to calculate reaction barriers and to elucidate the mechanisms of complex catalytic transformations. nih.gov This can help in the rational design of new synthetic routes and catalysts.

Molecular dynamics simulations can be employed to study the conformational behavior of molecules incorporating this scaffold and their interactions with other molecules, such as proteins or polymers. This can aid in the design of chemical probes with improved binding properties and in understanding the behavior of materials containing this unit. The integration of computational predictions with experimental validation will create a powerful feedback loop for the discovery and optimization of new chemical systems based on this compound.

Q & A

Q. What are the common synthetic routes for {Bicyclo[3.1.0]hexan-3-yl}methanethiol?

The primary method involves free-radical addition of methanethiol to bicyclo[3.1.0]hexene-2 , yielding a mixture of cis- and trans-3-methylthiobicyclohexane isomers. Key steps include:

  • Reacting bicyclo[3.1.0]hexene-2 with methanethiol under UV irradiation.
  • Optimizing methanethiol concentration to influence product distribution (e.g., 72% trans vs. 28% cis isomers under specific conditions) .
  • Purification via vacuum distillation and analysis using vapor-phase chromatography (VPC) and IR spectroscopy .

Q. How are the stereoisomers of this compound characterized?

  • IR spectroscopy distinguishes cis/trans isomers via cyclopropane ring absorption bands (e.g., 1025 cm⁻¹ for trans vs. 1020 cm⁻¹ for cis) .
  • Vapor-phase chromatography on Carbowax 1500 columns resolves isomers based on retention times .
  • Deuterium labeling (methanethiol-d) aids in tracking stereochemical outcomes, revealing 81–91% trans addition in deuterated products .

Q. What role does methanethiol concentration play in synthesis?

Higher methanethiol concentrations shift equilibria toward substituted bicyclo[3.1.0]hexyl radicals , favoring trans-3-methylthiobicyclohexane formation. Lower concentrations promote competing pathways, such as cyclopentene byproduct formation .

Advanced Research Questions

Q. How does isotopic labeling (e.g., methanethiol-d) clarify stereochemical outcomes?

Deuterium incorporation at C-3 in trans-2-methylthiobicyclohexane confirms radical addition follows a trans pathway (81–91% selectivity). This is validated via NMR analysis of deuterated products, which show preferential hydrogen abstraction from specific positions .

Q. What mechanistic insights explain byproducts like methylthiocyclopentene?

Competing radical pathways involve α-cyclopentylmethyl radical intermediates , leading to cyclopentene derivatives. These byproducts arise from delocalized radical equilibria and are influenced by reaction time and radical stability .

Q. How do alternative synthetic strategies (e.g., annulation) compare to free-radical addition?

  • (3+2) Annulation of cyclopropenes with aminocyclopropanes generates bicyclo[3.1.0]hexane derivatives but requires transition-metal catalysts (e.g., rhodium) and focuses on heterocyclic systems .
  • Microwave-assisted synthesis (used in related bicyclohexane nucleosides) reduces reaction times and improves yields but has not been directly applied to methanethiol derivatives .

Q. What challenges arise in isolating stereoisomers, and how are they addressed?

  • Similar physical properties (e.g., boiling points) require high-resolution chromatography (e.g., 25-ft Carbowax columns).
  • Isotopic labeling and advanced spectral analysis (e.g., enhanced IR absorption at 3035 cm⁻¹ for cis isomers) improve differentiation .

Q. How is the bicyclo[3.1.0]hexane scaffold applied in medicinal chemistry?

  • Conformational locking in nucleosides (e.g., L-deoxythreosyl phosphonates) mimics sugar puckering for enzyme binding studies. However, phosphorylation challenges limit biological activity in some cases .
  • Hydrogen-bonding interactions in derivatives like ethyl 3-(benzyloxy)bicyclohexane carboxylate suggest potential for enzyme inhibition studies .

Key Research Gaps and Recommendations

  • Mechanistic studies on radical delocalization in bicyclohexyl systems using computational modeling.
  • Biological evaluation of methanethiol derivatives for enzyme inhibition or receptor binding, leveraging their hydrogen-bonding potential.
  • Synthetic optimization via microwave or flow chemistry to enhance yield and reduce byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.